



Application Note: Measuring L-745,870 triphosphate Levels After CZC-25146 Treatment

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Compound of Interest		
Compound Name:	CZC-25146	
Cat. No.:	B560049	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are a significant cause of familial and sporadic PD, often leading to increased kinase activity.[1][3] The phosphorylation of LRRK2 at serine 935 (pS935) serves as a robust biomarker of the enzyme's activity.[4][5] Treatment with LRRK2 kinase inhibitors consistently leads to a decrease in pS935 levels, making it a valuable pharmacodynamic biomarker for assessing the efficacy of potential therapeutic compounds.[4][6]

CZC-25146 is a potent and selective LRRK2 inhibitor with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant form.[7] This cell-permeable compound effectively reduces mutant LRRK2-induced injury in cultured neurons.[8] This application note provides detailed protocols for measuring the dephosphorylation of LRRK2 at S935 in cellular models following treatment with **CZC-25146**, utilizing Western Blot and ELISA methodologies.

LRRK2 Signaling and Inhibition

The precise mechanism regulating S935 phosphorylation is complex and involves upstream kinases. However, it is well-established that LRRK2's own kinase activity is essential for maintaining this phosphorylation state.[1][6] LRRK2 inhibitors, like **CZC-25146**, block the



kinase function, leading to the rapid dephosphorylation of S935.[1] This event can be quantified to determine the potency and cellular efficacy of the inhibitor.

Cellular Environment Phosphorylates S935 Binds Regulates Downstream Cellular Functions Upstream Kinase(s) LRRK2 14-3-3 Protein Inhibitor Action Inhibits Kinase Activity

LRRK2 S935 Phosphorylation and Inhibition Pathway

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Figure 1: LRRK2 S935 phosphorylation pathway and mechanism of CZC-25146 inhibition.



Quantitative Data Presentation

The following table presents example data from a dose-response experiment in a cellular model (e.g., SH-SY5Y cells overexpressing LRRK2) treated with **CZC-25146** for 90 minutes.[9] The levels of pS935-LRRK2 are quantified relative to total LRRK2 and normalized to the vehicle (DMSO) control.

CZC-25146 Conc. (nM)	pS935-LRRK2 Level (Normalized)	% Inhibition
0 (Vehicle)	1.00	0%
1	0.85	15%
5	0.52	48%
10	0.28	72%
50	0.09	91%
100	0.05	95%

Table 1: Dose-dependent inhibition of LRRK2 S935 phosphorylation by CZC-25146.

Experimental Protocols

- I. Cell Culture and Treatment
- Cell Line: Use a human cell line with detectable endogenous LRRK2 (e.g., SH-SY5Y neuroblastoma, HEK293) or cells overexpressing LRRK2.
- Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 humidified incubator.
- Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.



- Compound Preparation: Prepare a 10 mM stock solution of CZC-25146 in DMSO.[7] Further
 dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO
 concentration does not exceed 0.1% in all wells, including the vehicle control.
- Treatment: Aspirate the old medium from the cells and replace it with a medium containing the various concentrations of CZC-25146 or vehicle (DMSO).
- Incubation: Incubate the cells for a standard duration, typically 60-90 minutes, at 37°C.[9][10]
- II. Preparation of Cell Lysates
- Wash: After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Add 100-150 μ L of ice-cold lysis buffer per well. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing.
 Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new prechilled tube. Store at -80°C or proceed to protein quantification.

III. Method A: Western Blotting Protocol

This method provides a semi-quantitative analysis of pS935-LRRK2 levels.[11][12]

- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- Sample Preparation: Mix 20-30 µg of protein from each sample with 4x NuPAGE LDS sample buffer and a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 70-95°C for 10 minutes.[13]



- SDS-PAGE: Load the prepared samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a
 protein ladder to determine molecular weight. Run the gel until adequate separation is
 achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[13]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pS935-LRRK2 (e.g., Rabbit anti-LRRK2 [pS935]). Use a separate membrane for a total LRRK2 primary antibody as a loading control.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample.

IV. Method B: Sandwich ELISA Protocol

This method provides a more quantitative and higher-throughput analysis.[3][10]

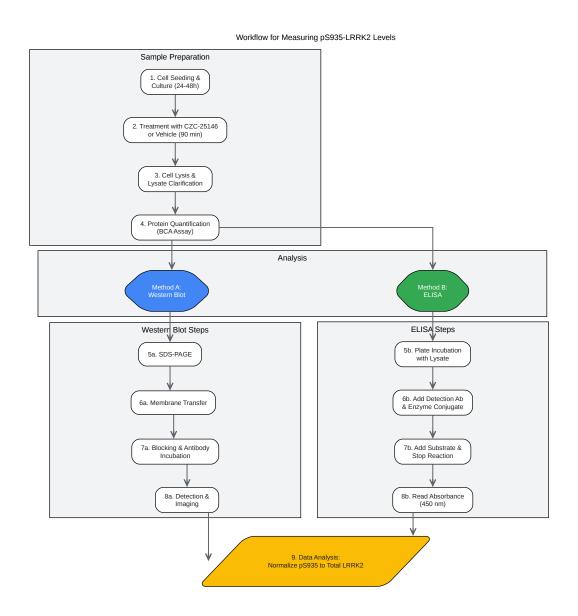
- Plate Coating: Use a microtiter plate pre-coated with a capture antibody specific for total LRRK2.
- Sample Addition: Add 50-100 μ L of cell lysate (diluted to a consistent protein concentration) or standards to the appropriate wells.
- Incubation: Incubate the plate for a specified time (e.g., 90 minutes to 2 hours) at room temperature to allow LRRK2 to bind to the capture antibody.[3]



- Washing: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.
- Detection Antibody: Add a detection antibody specific for the phosphorylated S935 epitope. This antibody is often biotin-conjugated. Incubate for 1-2 hours.
- Enzyme Conjugate: After another wash step, add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.
- Substrate Addition: After a final wash, add a TMB substrate solution to each well. A color change will develop in wells containing pS935-LRRK2.[14]
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
- Analysis: Generate a standard curve from the standards. Use this curve to calculate the
 concentration of pS935-LRRK2 in each sample. Normalize these values to the total LRRK2
 concentration if measured separately.

Experimental Workflow





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Figure 2: Overall experimental workflow from cell treatment to data analysis.



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References

- 1. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PathScan® RP Total LRRK2 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells in Idiopathic Parkinson's Disease and G2019S LRRK2 Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells in Idiopathic Parkinson's Disease and G2019S LRRK2 Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Western Blot Protocol Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 13. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
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